3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC10229897
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O2 |
|---|---|
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
| Standard InChI Key | QCGKWWSGLJRGGB-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrolidine-2,5-dione ring, a five-membered lactam structure with ketone groups at positions 2 and 5. The nitrogen atom at position 1 is bonded to a 3-chlorophenyl group, while position 3 is substituted with an anilino (-NHPh) group . This arrangement introduces steric and electronic effects that influence its reactivity. The chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems, while the anilino group provides sites for hydrogen bonding and π-π interactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.71 g/mol | |
| Calculated LogP (Lipophilicity) | 2.57 | |
| Topological Polar Surface Area | 49.4 Ų |
Synthetic Methodologies
Conventional Multi-Step Synthesis
A widely reported route involves the condensation of 3-chlorobenzaldehyde with an aniline derivative to form an imine intermediate, followed by cyclization with 1,3-cyclohexanedione under acidic conditions. Tin(II) chloride (SnCl₂) catalyzes key steps, such as imine formation and ring closure, while phenylsilane (PhSiH₃) acts as a reducing agent to stabilize intermediates . For example, Tran and Kim demonstrated that SnCl₂ (0.1–0.2 equiv.) and PhSiH₃ (3–4 equiv.) in toluene at 110°C yield the target compound in 58–86% isolated yield after 6 hours .
Catalytic Innovations
Palladium-catalyzed domino aminocarbonylation has emerged as an alternative method, enabling direct incorporation of carbonyl groups and amines into alkynol precursors . While this approach is primarily used for itaconimide derivatives, its principles are adaptable to synthesize 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione by modifying substrate selection. For instance, Pd(cod)Cl₂ with Xantphos ligands facilitates double carbonylation at 40 atm CO and 100°C, achieving >99% conversion in 100 minutes .
Table 2: Optimization of Tin-Catalyzed Synthesis
| SnCl₂ (equiv.) | PhSiH₃ (equiv.) | Yield (%) |
|---|---|---|
| 0.2 | 4 | 86 |
| 0.1 | 4 | 85 |
| 0.05 | 4 | 22 |
Reactivity and Functionalization
The compound undergoes characteristic reactions of pyrrolidine-2,5-diones:
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Nucleophilic Aromatic Substitution: The 3-chlorophenyl group participates in Ullmann-type couplings with arylboronic acids, enabling diversification of the aromatic ring.
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Reductive Amination: The anilino nitrogen can be alkylated using aldehydes and NaBH₃CN to introduce secondary or tertiary amines .
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Cross-Coupling Reactions: Suzuki-Miyaura reactions with Pd catalysts modify the chlorophenyl moiety, as demonstrated in analogs like 1-(3,5-dichlorophenyl)pyrrolidine .
Material Science Applications
The compound’s rigid, planar structure and halogen content make it a candidate for:
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Liquid Crystals: Chlorine atoms promote dipole-dipole interactions, aiding mesophase stabilization.
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Organic Semiconductors: Conjugation between the anilino group and pyrrolidine ring may enable charge transport in thin-film transistors.
Recent Advancements and Future Directions
Recent studies emphasize green chemistry approaches, such as microwave irradiation, to reduce reaction times from hours to minutes . Future research should explore:
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize pharmacokinetic properties.
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Hybrid Catalysis: Combining SnCl₂ with photoredox catalysts for light-driven synthesis.
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